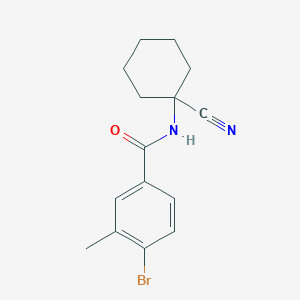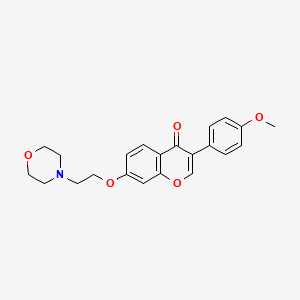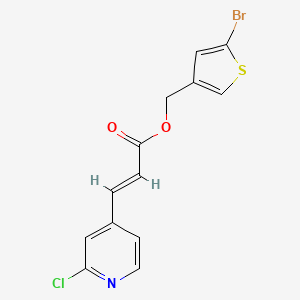
(5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate, also known as BTPCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTPCP belongs to the class of compounds known as allosteric modulators, which bind to a specific site on a protein and alter its activity.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
One area of relevance is the development of synthetic methodologies for pharmaceuticals, as illustrated by the synthesis of (S)-clopidogrel, a potent antithrombotic and antiplatelet drug. The review by Saeed et al. (2017) highlights the significance of facile synthetic approaches for pharmaceuticals, potentially applicable to the synthesis and optimization of compounds like "(5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate" for medical applications Saeed et al., 2017.
Environmental Impact and Treatment
Research on the environmental impact and treatment of hazardous compounds, such as those generated by the pesticide industry, provides insights into managing the environmental footprint of chemical production. For example, Goodwin et al. (2018) discuss the treatment options for wastewater produced by the pesticide industry, which might be relevant for the environmental management of by-products from synthesizing complex chemicals like "(5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate" Goodwin et al., 2018.
Chemical Modification and Applications
The chemical modification of polymers provides another perspective on the potential applications of complex molecules. Petzold-Welcke et al. (2014) discuss the chemical modification of xylan into biopolymer ethers and esters, indicating the broad potential of chemical modification techniques in creating materials with specific properties. Such methodologies could be applied to modify and explore applications of "(5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate" in materials science Petzold-Welcke et al., 2014.
Propriétés
IUPAC Name |
(5-bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO2S/c14-11-5-10(8-19-11)7-18-13(17)2-1-9-3-4-16-12(15)6-9/h1-6,8H,7H2/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBOEGMMMSUITO-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=CC(=O)OCC2=CSC(=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=C1/C=C/C(=O)OCC2=CSC(=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromothiophen-3-yl)methyl 3-(2-chloropyridin-4-yl)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

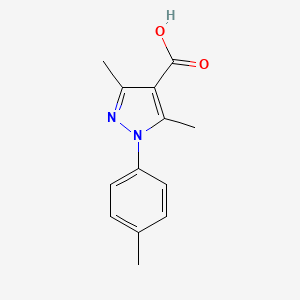

![(1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2392188.png)
![3-(4-ethoxyphenyl)-8-fluoro-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392190.png)
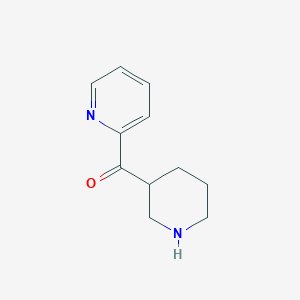
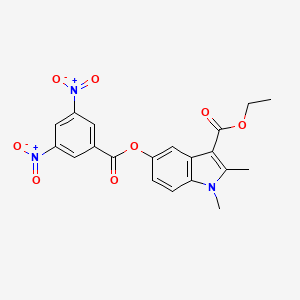
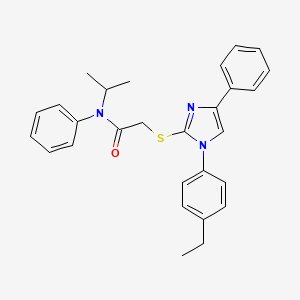
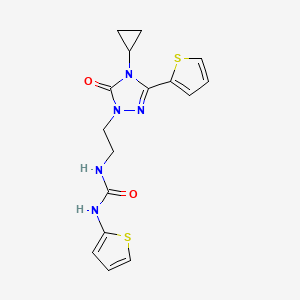

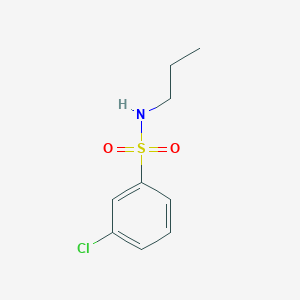
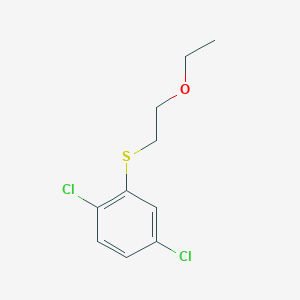
![N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2392203.png)
